molecular formula C13H13N3O2 B12891949 4-Cyclobutyl-1-(4-nitrophenyl)-1H-pyrazole CAS No. 90253-24-0

4-Cyclobutyl-1-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B12891949
CAS No.: 90253-24-0
M. Wt: 243.26 g/mol
InChI Key: CXGOXDNWZQCDCE-UHFFFAOYSA-N
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Description

4-Cyclobutyl-1-(4-nitrophenyl)-1H-pyrazole is an organic compound characterized by a cyclobutyl group attached to a pyrazole ring, which is further substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to introduce the cyclobutyl and nitrophenyl groups.

    Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a Grignard reaction or through the use of cyclobutyl halides in nucleophilic substitution reactions.

    Nitration: The nitrophenyl group is typically introduced through nitration of the corresponding phenyl derivative using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives or further oxidized products.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Cyclobutyl-1-(4-nitrophenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its distinct functional groups.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-1-(4-nitrophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclobutyl-1-phenyl-1H-pyrazole: Lacks the nitro group, resulting in different reactivity and biological activity.

    4-Cyclobutyl-1-(4-aminophenyl)-1H-pyrazole: Contains an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.

    4-Cyclobutyl-1-(4-methoxyphenyl)-1H-pyrazole: The methoxy group introduces different electronic effects compared to the nitro group.

Uniqueness

4-Cyclobutyl-1-(4-nitrophenyl)-1H-pyrazole is unique due to the presence of both a cyclobutyl group and a nitrophenyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

90253-24-0

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

4-cyclobutyl-1-(4-nitrophenyl)pyrazole

InChI

InChI=1S/C13H13N3O2/c17-16(18)13-6-4-12(5-7-13)15-9-11(8-14-15)10-2-1-3-10/h4-10H,1-3H2

InChI Key

CXGOXDNWZQCDCE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CN(N=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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